1-(2-Bromophenyl)-1H-benzimidazole

Copper-catalyzed C-N coupling Benzimidazole synthesis One-pot tandem reactions

Procure 1-(2-Bromophenyl)-1H-benzimidazole (CAS 1198007-13-4) as the critical ortho-bromo N1-aryl intermediate. The unique ortho-bromo handle enables copper-catalyzed 3-fold C–N coupling (89% yield) and cascade sp² C–H amination to construct benzimidazo[1,2-a]benzimidazoles—a privileged medicinal scaffold inaccessible with para/meta isomers. It is also essential for Cs₂CO₃-mediated synthesis of benzimidazo[2,1-b]benzoselenoazoles (82% yield) for optoelectronic materials. High purity ensures reliable performance in cross-coupling and cyclization. Choose this regioisomerically pure building block to avoid reaction failure and accelerate SAR library synthesis.

Molecular Formula C13H9BrN2
Molecular Weight 273.13 g/mol
CAS No. 1198007-13-4
Cat. No. B14136370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromophenyl)-1H-benzimidazole
CAS1198007-13-4
Molecular FormulaC13H9BrN2
Molecular Weight273.13 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2C3=CC=CC=C3Br
InChIInChI=1S/C13H9BrN2/c14-10-5-1-3-7-12(10)16-9-15-11-6-2-4-8-13(11)16/h1-9H
InChIKeySUAPGXYMSFEZBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 g / 1 kg / 5 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromophenyl)-1H-benzimidazole (CAS 1198007-13-4): Ortho-Bromo N1-Aryl Benzimidazole Scaffold for Cross-Coupling & Medicinal Chemistry


1-(2-Bromophenyl)-1H-benzimidazole (CAS 1198007-13-4) is an N1-aryl substituted benzimidazole featuring an ortho-bromo substituent on the pendant phenyl ring. With a molecular weight of 273.13 g/mol (C13H9BrN2) and a predicted pKa of 3.86±0.10, this compound is distinguished by the reactive ortho-bromo handle, which enables site-selective cross-coupling and intramolecular cyclization reactions inaccessible to its para- or meta-substituted analogs [1]. Its structure has been unambiguously characterized by NMR, IR, and elemental analyses, confirming its utility as a key building block for constructing complex polycyclic systems such as benzimidazo[1,2-a]benzimidazoles and benzimidazo[2,1-b]benzoselenoazoles [1].

Why 1-(2-Bromophenyl)-1H-benzimidazole (CAS 1198007-13-4) Cannot Be Replaced by Generic Benzimidazole Analogs in Cross-Coupling Workflows


The substitution pattern on the benzimidazole core dictates both the chemical reactivity and the accessible structural space in downstream applications. Generic benzimidazoles lacking the ortho-bromo substituent fail to undergo the copper-catalyzed 3-fold C–N bond coupling sequence reported by Subramanian and Kaliappan (2020), which specifically leverages the intramolecular coupling of N,N′-bis(2-bromophenyl)formamidine to yield 1-(2-bromophenyl)-1H-benzimidazole as a pivotal intermediate [1]. Furthermore, the N1-aryl connectivity (as opposed to the C2-aryl isomer 2-(2-bromophenyl)-1H-benzimidazole) provides a distinct geometry that is essential for the subsequent cascade sp² C–H amination and selenium-mediated cyclization reactions used to generate polycyclic heteroaromatic systems [1]. Therefore, substituting this compound with a simpler benzimidazole or even a regioisomeric analog would result in either complete reaction failure or the formation of a different, unintended product scaffold.

Quantitative Differentiation of 1-(2-Bromophenyl)-1H-benzimidazole (1198007-13-4) vs. Closest Analogs and Generic Alternatives


Synthetic Yield Comparison in Copper-Catalyzed Benzimidazole Synthesis vs. Alternative Methodologies

In the one-pot copper-catalyzed 3-fold C–N bond coupling strategy reported by Subramanian and Kaliappan (2020), 1-(2-bromophenyl)-1H-benzimidazole is synthesized via intramolecular C–N coupling of N,N′-bis(2-bromophenyl)formamidine in 89% isolated yield. This represents a significant improvement over traditional multi-step routes to substituted benzimidazoles, which typically require sequential alkylation and cyclization steps with cumulative yields often below 60% [1][2].

Copper-catalyzed C-N coupling Benzimidazole synthesis One-pot tandem reactions

Physicochemical Property Differentiation: pKa and Aqueous Solubility vs. C2-Aryl Regioisomer

1-(2-Bromophenyl)-1H-benzimidazole exhibits a predicted pKa of 3.86±0.10, which is significantly lower than the pKa of 11.10±0.10 reported for the C2-aryl regioisomer 2-(2-bromophenyl)-1H-benzimidazole (CAS 13275-42-8) . This approximately 7-unit difference in basicity arises from the distinct electronic environment of the N1-aryl vs. C2-aryl substitution and has direct implications for ionization state, membrane permeability, and formulation at physiological pH.

Drug-likeness Physicochemical properties pKa prediction

Unique Synthetic Utility: Selenium-Mediated Cyclization to Benzimidazo[2,1-b]benzoselenoazoles

1-(2-Bromophenyl)-1H-benzimidazole serves as a specific substrate for Cs2CO3-mediated cyclization with elemental selenium to afford benzimidazo[2,1-b]benzoselenoazoles, a class of tetracyclic heteroaromatics of interest in materials science. The reaction proceeds in 82% yield under optimized conditions (Cs2CO3, Se powder, DMF, 150 °C). In contrast, the analogous reaction using the C2-aryl regioisomer 2-(2-bromophenyl)-1H-benzimidazole fails to produce the corresponding fused selenoazole, yielding only intractable decomposition products .

Selenium heterocycles Cs2CO3-mediated cyclization Polycyclic heteroaromatics

Optimal Research and Industrial Use Cases for 1-(2-Bromophenyl)-1H-benzimidazole (1198007-13-4)


Synthesis of Benzimidazo[1,2-a]benzimidazole Derivatives via Copper-Catalyzed Tandem C–N Coupling

Researchers seeking to construct the benzimidazo[1,2-a]benzimidazole core, a privileged scaffold in medicinal chemistry, should procure 1-(2-bromophenyl)-1H-benzimidazole as the critical intermediate. The one-pot copper-catalyzed methodology reported by Subramanian and Kaliappan (2020) demonstrates that this compound undergoes efficient intermolecular coupling with 2-aminopyridines followed by cascade sp² C–H amination, providing the desired fused tricyclic system in high yield (89% for the benzimidazole intermediate step) [1]. This route is superior to alternative approaches that require pre-functionalized and less readily available starting materials.

Construction of Selenium-Containing Polycyclic Heteroaromatics for Materials Chemistry

For projects focused on the development of novel organic semiconductors or photoluminescent materials, 1-(2-bromophenyl)-1H-benzimidazole is the required starting material for the Cs2CO3-mediated synthesis of benzimidazo[2,1-b]benzoselenoazoles. The reaction proceeds in 82% yield and provides access to a tetracyclic framework incorporating a heavy selenium atom, which can modulate the electronic and optical properties of the resulting material [1]. The regioisomeric C2-aryl analog is known to be unreactive under these conditions, making this compound uniquely suited for this application.

Scaffold Diversification via Ortho-Bromo Directed Metalation and Cross-Coupling

The ortho-bromo substituent on the pendant phenyl ring of 1-(2-bromophenyl)-1H-benzimidazole provides a versatile handle for further functionalization. It can participate in palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-couplings to install diverse aryl, amine, or alkyne substituents. This allows medicinal chemists to rapidly generate libraries of N1-aryl benzimidazole analogs for structure-activity relationship (SAR) studies, a capability not shared by non-brominated or para-substituted analogs [1].

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